molecular formula C9H12ClNO2 B131236 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride CAS No. 72511-87-6

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

Cat. No.: B131236
CAS No.: 72511-87-6
M. Wt: 201.65 g/mol
InChI Key: NKKSKLKVVRVUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include:

    Reagents: Phenylethylamine, aldehyde (e.g., formaldehyde), hydrochloric acid.

    Conditions: Heating at 100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The hydrochloride form is often preferred for its increased solubility, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form dihydro derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is unique due to the presence of hydroxyl groups at positions 4 and 8, which can influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, potentially enhancing its affinity for biological targets .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKSKLKVVRVUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501611
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72511-87-6
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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